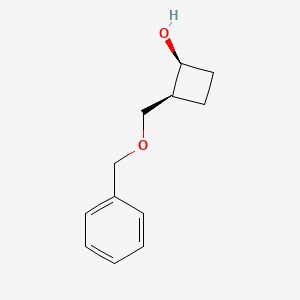
cis-2-(Benzyloxymethyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Benzyloxymethyl)cyclobutanol: is an organic compound with the molecular formula C12H16O2 It is a cyclobutane derivative featuring a benzyloxymethyl group and a hydroxyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Benzyloxymethyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular pinacol-type reductive coupling, which can be achieved using a vanadium (II)/zinc (II) bimetallic complex . This reaction proceeds smoothly to form the cyclobutane ring with high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: cis-2-(Benzyloxymethyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclobutane derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce various cyclobutane alcohols.
Scientific Research Applications
cis-2-(Benzyloxymethyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving cyclobutane-containing natural products.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Mechanism of Action
The mechanism of action of cis-2-(Benzyloxymethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- cis-3-(Benzyloxymethyl)cyclobutanol
- trans-2-(Benzyloxymethyl)cyclobutanol
- trans-3-(Benzyloxymethyl)cyclobutanol
Comparison: cis-2-(Benzyloxymethyl)cyclobutanol is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans counterparts. This configuration can lead to different physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,2S)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
UVPHYUXOZOKSCJ-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1COCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C1COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















